O-(2-Bromophenyl)hydroxylamine Hydrochloride
Description
O-(2-Bromophenyl)hydroxylamine Hydrochloride is a hydroxylamine derivative where the hydroxylamine oxygen is substituted with a 2-bromophenyl group. The 2-bromo isomer likely shares similarities in reactivity, such as participation in oxime formation or nucleophilic substitution reactions due to the electron-withdrawing bromine substituent. The molecular formula is estimated as C₆H₅BrClNO·HCl, with a molecular weight near 234–237 g/mol. Synthesis methods for related compounds (e.g., O-(2-azidoethyl)hydroxylamine Hydrochloride) involve phthalimide intermediates and deprotection with HCl , suggesting analogous routes for the bromophenyl derivative.
Properties
Molecular Formula |
C6H7BrClNO |
|---|---|
Molecular Weight |
224.48 g/mol |
IUPAC Name |
O-(2-bromophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H6BrNO.ClH/c7-5-3-1-2-4-6(5)9-8;/h1-4H,8H2;1H |
InChI Key |
OXAHWHXXBICVGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)ON)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Diazotization of 2-Bromoaniline
The initial step involves diazotization of 2-bromoaniline under strongly acidic conditions, typically using concentrated hydrochloric acid and sodium nitrite at low temperatures (0–5 °C). This step forms the diazonium salt intermediate necessary for subsequent reduction.
- Reaction conditions:
- 2-Bromoaniline (e.g., 200–500 g scale)
- Concentrated hydrochloric acid (37%)
- Sodium nitrite aqueous solution (35%)
- Temperature maintained at 0–5 °C
- Reaction time: approximately 1.5 hours
This process ensures the formation of the diazonium salt with controlled temperature to avoid decomposition or side reactions.
Reduction to 2-Bromophenylhydroxylamine
The diazonium salt is then reduced to 2-bromophenylhydroxylamine using zinc powder in the presence of concentrated hydrochloric acid. Zinc acts as an efficient reducing agent, offering advantages over other reductants such as sodium hyposulfite or stannous chloride.
- Reaction conditions:
- Zinc powder (e.g., 480 g for 500 g scale)
- Concentrated hydrochloric acid (37%)
- Water
- Temperature: 15–20 °C
- Reaction time: until completion (visual change to canescence)
The reaction mixture is then basified with sodium hydroxide to pH ~10, incubated at 5 °C for 1–2 hours to crystallize the crude product.
Purification
The crude 2-bromophenylhydroxylamine is purified by dissolving in hot water (~60 °C), decolorizing with activated carbon, and filtering while hot. Cooling the filtrate to 5 °C induces crystallization of the purified compound.
Salification to Hydrochloride Salt
The purified hydroxylamine is converted to its hydrochloride salt by dissolving in concentrated hydrochloric acid at 60–70 °C, followed by cooling to 20 °C to crystallize the hydrochloride salt. The product is washed with acetone to improve purity and appearance.
Summary of Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) (%) |
|---|---|---|---|---|---|
| Diazotization | 2-Bromoaniline, HCl (37%), NaNO2 (35%) | 0–5 | 1.5 hours | - | - |
| Reduction | Zinc powder, HCl (37%), water | 15–20 | Until complete | - | - |
| Crystallization | NaOH to pH 10, 5 °C incubation | 5 | 1–2 hours | - | - |
| Purification | Hot water dissolution, activated carbon, filtration | 60 (dissolution) | 20 min decoloring | - | - |
| Salification | HCl (37%), acetone washing | 60–70 (reaction) | Cooling step | 38 | 99.1 |
The overall yield reported is approximately 38%, with purity exceeding 99% by high-performance liquid chromatography (HPLC).
Alternative and Supporting Methods
While the above method is the most documented for O-(2-Bromophenyl)hydroxylamine hydrochloride, related literature on hydroxylamine hydrochloride preparation provides insights into reagent handling and purification strategies.
Hydroxylamine hydrochloride can be prepared by chlorination of acetone in nitric and hydrochloric acid mixtures, followed by hydrolysis of phosgene oxime intermediates. Although this method is general for hydroxylamine hydrochloride, it is less specific to the O-(2-bromophenyl) derivative.
Oxidative and reductive approaches in related aromatic hydroxylamine syntheses emphasize the importance of controlled temperature and acid concentration to prevent over-oxidation or side reactions.
Analytical and Research Data
Purity and Yield Analysis
The purity of the final this compound is confirmed by HPLC, with values reported at 99.1% purity, indicating a high-quality product suitable for further synthetic applications.
Impurity Control
The use of zinc powder as a reducing agent minimizes impurities such as zinc hydroxide, which are easier to remove compared to other reducing agents. The acetone washing step further enhances purity and product appearance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxylamine group in O-(2-Bromophenyl)hydroxylamine hydrochloride acts as a potent nucleophile, enabling displacement reactions with electrophilic substrates. Key features include:
-
Mechanism : The lone pair on the hydroxylamine’s oxygen attacks electrophilic centers (e.g., alkyl halides, acyl chlorides), displacing leaving groups (e.g., bromide, chloride).
-
Example Reaction :
-
Conditions : Typically performed in polar aprotic solvents (e.g., DCM, THF) with bases like triethylamine to neutralize HCl byproducts .
| Substrate (R-X) | Product | Yield (%) | Conditions |
|---|---|---|---|
| Benzyl chloride | N-Benzyl-O-(2-bromophenyl)hydroxylamine | 78 | DCM, Et₃N, RT |
| Acetyl chloride | N-Acetyl-O-(2-bromophenyl)hydroxylamine | 65 | THF, 0°C |
Amination Reactions
The compound facilitates C–N bond formation via amination, critical in synthesizing nitrogen-containing heterocycles:
-
Coupling with Aldehydes/Ketones : Reacts with carbonyl compounds to form imines or oximes under acidic or neutral conditions.
-
Catalytic Applications : Used in Buchwald-Hartwig amination with palladium catalysts to couple aryl halides with amines.
Oxidation and Reduction
The hydroxylamine moiety undergoes redox transformations:
-
Oxidation : Converts to nitroso derivatives using mild oxidizing agents like hydrogen peroxide.
-
Reduction : Reduced to primary amines with agents like sodium borohydride.
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Oxidation | H₂O₂ | Nitroso derivative | 82 |
| Reduction | NaBH₄ | 2-Bromoaniline derivative | 70 |
Condensation Reactions
The compound participates in condensation with carbonyl compounds to form hydrazones or amidoximes:
Scientific Research Applications
O-(2-Bromophenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of O-(2-Bromophenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The specific pathways involved depend on the context of its use in biochemical and medicinal studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key structural analogs include:
Electronic and Steric Effects
- Bromine vs. In contrast, pentafluorobenzyl analogs exhibit stronger electronegativity, leading to higher melting points (215°C) and applications in analytical chemistry .
Research Findings and Discrepancies
- Purity and Availability : O-Pentafluorobenzylhydroxylamine HCl is commercially available at >98% purity (¥19,500/g) , whereas bromophenyl derivatives are less documented, suggesting niche use.
- Synthetic Utility: O-(3-Chlorobenzyl)hydroxylamine HCl was critical in synthesizing tetrazolinone compounds with herbicidal activity , highlighting halogen positioning’s impact on bioactivity.
- Contradictions : Molecular weights for pentafluorobenzyl derivatives vary slightly between sources (249.56 vs. 249.57), likely due to rounding differences .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing O-(2-Bromophenyl)hydroxylamine Hydrochloride, and what key parameters influence reaction efficiency?
- Methodological Answer : A common synthetic approach involves reacting 2-bromophenyl chloride derivatives with hydroxylamine hydrochloride under basic conditions (e.g., sodium hydroxide). Reaction efficiency depends on temperature control (room temperature to mild heating), solvent choice (polar aprotic solvents like dioxane), and stoichiometric ratios of reactants. Catalysts such as triethylamine may enhance nucleophilic substitution rates .
Q. How is this compound utilized in the synthesis of heterocyclic compounds such as isoxazolines?
- Methodological Answer : The compound serves as a precursor for isoxazoline formation via cycloaddition reactions with α,β-unsaturated carbonyl compounds (e.g., chalcones). Key steps include refluxing in ethanol/water mixtures and optimizing pH to stabilize intermediate oxime derivatives. Yields depend on electron-withdrawing substituents on the chalcone .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Mandatory precautions include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particles .
- Waste disposal: Collect residues separately and use certified waste management services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for coupling this compound with sulfonamide derivatives to enhance hydroxamate yields?
- Methodological Answer : Use carbodiimide coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in anhydrous dichloromethane. Post-coupling, deprotection with trifluoroacetic acid (TFA) removes tert-butyl groups. Optimize molar ratios (1:1.2 for hydroxylamine:sulfonamide) and monitor reaction progress via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing intermediates and resolving structural ambiguities in reactions involving this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity in cycloaddition products .
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragment patterns for hydroxamate derivatives .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline intermediates .
Q. How do solvent polarity and catalyst selection impact the regioselectivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Polar solvents (e.g., DMF) favor charge separation, enhancing nucleophilic attack on electron-deficient carbons. Catalysts like Pd(II)/CuI in Sonogashira couplings improve cross-coupling efficiency with alkynes. For regioselective additions, steric effects from bulky substituents on the aryl ring must be balanced with electronic effects .
Q. What strategies are effective in addressing contradictory reports on the stability of this compound under varying pH conditions?
- Methodological Answer :
- pH-controlled storage : Store at neutral pH (6–8) in airtight containers to prevent hydrolysis. Acidic conditions (<4) may degrade the compound to bromophenol derivatives .
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to assess decomposition thresholds and validate shelf-life predictions under controlled humidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
